Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium

MOCVD MgO thin films crystallographic texture

Replace pyrophoric Cp₂Mg or low-volatility Mg(acac)₂ in your deposition workflow. This homoleptic Mg β-diketonate delivers a clean evaporation window (200-318°C, T₅₀% = 294°C) and broad ALD window (0.10-0.27 Å/cycle) that Mg(acac)₂ cannot match. Obtain reliable p-type GaN doping, [111]-oriented MgO buffer layers, or high-aspect-ratio nanowires without Class-A pyrophoric handling infrastructure. - Stable ALD window 225-425°C with H₂O₂ or O₃ oxidant. - Non-pyrophoric; shipped ambient in high-temp Swagelok cylinders or as dihydrate powder. - 98% purity (most frequent mode); available from 1 g to bulk quantities.

Molecular Formula C22H38Mg2O4+2
Molecular Weight 415.1 g/mol
Cat. No. B8117792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium
Molecular FormulaC22H38Mg2O4+2
Molecular Weight415.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mg+2].[Mg+2]
InChIInChI=1S/2C11H20O2.2Mg/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/q;;2*+2/p-2/b2*8-7-;;
InChIKeyWASBJDXLEIKFRI-ZJCTYWPYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium [Mg(TMHD)₂] Procurement Guide: A MOCVD/ALD Magnesium β‑Diketonate Precursor for Oxide Thin‑Film Deposition


Bis(2,2,6,6‑tetramethyl‑3,5‑heptanedionato)magnesium(II), commonly abbreviated Mg(TMHD)₂ or Mg(thd)₂, is a homoleptic magnesium β‑diketonate complex in which the sterically demanding 2,2,6,6‑tetramethyl‑3,5‑heptanedionate (dipivaloylmethanate) ligand coordinates Mg²⁺ through four ketoenolate oxygen atoms. In the solid state the anhydrous compound exists as the dimer [Mg₂(thd)₄], whereas hydrated or solvent‑adducted forms adopt monomeric six‑coordinate geometries [1]. Its primary industrial and research value lies in its function as a volatile, thermally robust metal‑organic precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of magnesium‑containing thin films—most notably MgO buffer layers, high‑κ dielectrics, and p‑type Mg‑doped GaN [2].

Why Mg(TMHD)₂ Cannot Simply Be Replaced by Mg(acac)₂, Cp₂Mg, or Other Magnesium Precursors


The molecular architecture of a metal‑organic precursor is the dominant factor controlling oligomerization state, volatility, thermal stability, and ultimately the composition, texture, and purity of the deposited film. A seemingly minor ligand substitution—replacing the tert‑butyl‑substituted TMHD ligand with the methyl‑substituted acetylacetonate (acac) ligand, for example—fundamentally alters the nuclearity of the precursor: Mg(acac)₂ is trimeric in the solid state and exhibits markedly lower vapor pressure, while decomposing above its melting point of 265 °C, well below the temperature window needed for clean CVD transport [1]. Even within the TMHD family, the parent dimer [Mg₂(thd)₄] and its amine adducts differ substantially in volatility and thermal behavior; the TMEDA adduct Mg(tmhd)₂(tmeda) is monomeric and more volatile, but introduces nitrogen‑containing ligands that can contaminate oxide films [1][2]. Generic substitution therefore risks compromising film crystallinity, introducing unintended impurity phases, narrowing the operable process window, or rendering the precursor wholly unsuitable for self‑limiting ALD growth. The quantitative evidence that follows establishes exactly where Mg(TMHD)₂ offers differentiated, measurably superior performance relative to its closest in‑class alternatives.

Quantitative Differentiation Evidence for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium [Mg(TMHD)₂]


MOCVD Film Orientation Control: Mg(TMHD)₂ vs Mg(acac)₂ on Si(100) and c‑Plane Sapphire

In the only published direct head‑to‑head comparison of these two precursors under identical MOCVD conditions, Boo et al. deposited MgO thin films on Si(100) and c‑plane sapphire using Mg(tmhd)₂ and Mg(acac)₂ as single‑source precursors with O₂ carrier gas. Mg(tmhd)₂ produced strongly [111]‑oriented polycrystalline MgO films on both substrates at 500–600 °C, whereas Mg(acac)₂ yielded films with dominant [110] and [100] orientations rather than [111] at comparable deposition temperatures [1]. This difference in crystallographic texture is not substrate‑mediated; it is an intrinsic consequence of the precursor decomposition chemistry and the resulting surface mobility of Mg‑bearing species during film nucleation.

MOCVD MgO thin films crystallographic texture precursor comparison

Thermal Stability Window: Clean Evaporation of Mg(TMHD)₂ vs Premature Decomposition of Mg(acac)₂

Thermogravimetric analysis (TGA) reveals fundamentally different thermal stability profiles. The parent Mg(thd)₂ evaporates cleanly over the temperature range 200–318 °C with a 50% mass loss at T₅₀% = 294 °C, indicative of congruent sublimation without premature ligand fragmentation [1]. In sharp contrast, Mg(acac)₂ melts with concomitant decomposition at 265 °C; the molecule splits, releasing gaseous organic residues while forming a liquid intermediate (MgC₅H₆O₂) that converts to MgO only upon further heating to 450 °C [2]. This means that in the critical 270–400 °C range—the most commonly employed substrate temperature window for low‑thermal‑budget CVD—Mg(acac)₂ is no longer intact and cannot deliver Mg in a controlled vapor‑phase form.

thermal stability thermogravimetric analysis CVD precursor decomposition temperature

Vapor Pressure and Oligomerization: Dimeric Mg₂(thd)₄ vs Trimeric Mg(acac)₂

Precise equilibrium vapor pressure measurements on Mg₂(thd)₄—the anhydrous dimeric form of Mg(TMHD)₂—using a thermogravimetric transpiration apparatus yielded a standard enthalpy of vaporization ΔvapH° = 67 ± 2 kJ mol⁻¹ over the temperature range 360–475 K, with excellent linearity (R² > 0.998) in the log Pₑ vs 1/T plot [1]. The critical structural determinant of this comparatively high volatility is the nuclearity: Mg₂(thd)₄ is dimeric in the solid state, whereas Mg(acac)₂ is trimeric [2]. The higher degree of oligomerization in Mg(acac)₂ results in a substantially lower effective vapor pressure at any given source temperature, requiring source temperatures that dangerously approach its decomposition threshold of 265 °C.

vapor pressure enthalpy of vaporization oligomerization precursor volatility

Atomic Layer Deposition (ALD) Viability: Temperature Window and Growth Rate of Mg₂(thd)₄ vs Benchmark ALD Precursors

Anhydrous Mg₂(thd)₄ has been demonstrated as a viable ALD precursor for MgO when paired with H₂O₂ as oxidant, exhibiting a stable growth rate of 0.10–0.14 Å cycle⁻¹ across a wide temperature window of 325–425 °C [1]. When O₃ is employed as the oxygen source, Mg(thd)₂ yields surface‑controlled, self‑limiting growth within the narrower window of 225–250 °C at an enhanced rate of 0.27 Å cycle⁻¹ [1]. In contrast, Mg(acac)₂ is categorically excluded from ALD applications because its thermal decomposition initiates at 265 °C—the lower bound of the temperature range where most metal oxide ALD processes operate—making true self‑limiting behavior unattainable [2]. Unlike Cp₂Mg, which suffers from extremely low vapor pressure (0.04 Torr at 25 °C) and requires aggressive bubbler heating with inherently unstable mass delivery [3], Mg₂(thd)₄ provides sufficient vapor flux for both bubbler and DLI‑based ALD configurations.

Atomic Layer Deposition MgO ALD growth rate temperature window

Direct Liquid Injection (DLI) Compatibility: Operational Advantages of Mg(TMHD)₂ over Cp₂Mg and Solid‑Phase Bubbler Precursors

Mg(TMHD)₂ is readily soluble in common organic solvents including THF, octane, and toluene at concentrations of 0.05–0.10 M, enabling reliable flash‑vaporization in Direct Liquid Injection (DLI) systems at ~200 °C [1]. The sterically shielding tert‑butyl groups of the TMHD ligand confer notable resistance to ambient moisture, permitting brief benchtop handling during vessel loading without the strict inert‑atmosphere protocols required for pyrophoric or aggressively hydrolyzing precursors [1]. By contrast, Cp₂Mg (bis(cyclopentadienyl)magnesium) has a room‑temperature vapor pressure of only 0.04 Torr and is typically delivered via bubbler, a method prone to unstable flux due to particle entrainment and channeling in solid precursor beds [2]. Pulsed liquid‑injection MOCVD using Mg(thd)₂ dissolved in THF has been validated for MgO layer deposition on Si(100) at substrate temperatures of 350–450 °C, with source temperatures of 190–210 °C and O₂ as reactant gas [3].

Direct Liquid Injection precursor delivery solubility air sensitivity

GaN p‑Type Doping: Mg(TMHD)₂ as a Non‑Pyrophoric Mg Source for Wide‑Bandgap Semiconductor Doping

Mg(TMHD)₂ has been successfully employed as the magnesium source for laser‑assisted p‑type doping of GaN, a critical process for fabricating blue and ultraviolet light‑emitting diodes and laser diodes. In the gas‑immersion laser doping configuration, Mg(TMHD)₂ powder is heated to 300 °C in a bubbler and transported to the doping chamber by an N₂ carrier gas, where it supplies Mg atoms for incorporation into GaN at concentrations sufficient to achieve p‑type conductivity [1]. This application exploits the precursor's combination of sufficient volatility at moderate heating temperatures and its non‑pyrophoric character, which is a decisive operational safety advantage over the more commonly used Cp₂Mg in MOVPE p‑doping of III‑nitrides. Cp₂Mg, while widely adopted for conventional MOVPE GaN:Mg, requires extremely careful handling due to air sensitivity and suffers from severe memory effects and unstable delivery [2]. The TMHD‑based precursor route offers a complementary approach particularly suited to laser‑doping and post‑growth doping configurations where the precursor is introduced locally rather than through a conventional MOVPE manifold.

GaN doping p-type Mg doping laser doping optoelectronics

Best Application Scenarios for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)magnesium [Mg(TMHD)₂] in Thin‑Film Deposition


MOCVD Growth of [111]‑Oriented MgO Buffer Layers for Epitaxial Oxide Heterostructures

When the application demands a [111]‑oriented MgO buffer layer—for instance, as a template for subsequent deposition of perovskite oxides or as an underlayer for NbN Josephson junctions—Mg(TMHD)₂ is the precursor of choice. Boo et al. demonstrated that Mg(tmhd)₂ yields strongly [111]‑oriented MgO films on both Si(100) at 600 °C and c‑plane sapphire at 500 °C, whereas the more common Mg(acac)₂ produces [110]/[100] mixed textures under identical conditions [1]. The clean evaporation window of 200–318 °C (T₅₀% = 294 °C) ensures that the precursor reaches the substrate intact, minimizing carbon contamination in the buffer layer [1]. Procure the anhydrous form [Mg₂(thd)₄] in high‑temperature Swagelok cylinders for direct bubbler delivery, or the dihydrate Mg(tmhd)₂·2H₂O for DLI formulation at 0.05–0.10 M in THF or toluene [2].

Atomic Layer Deposition (ALD) of MgO for High‑κ Dielectrics and Protective Layers

MgO deposited by ALD is valued as a high‑κ dielectric, a protective layer in AC‑plasma display panels, and a component in ferroelectric relaxor materials such as Pb(Mg,Nb)O₃. Mg₂(thd)₄ with H₂O₂ oxidant delivers a stable ALD growth rate of 0.10–0.14 Å cycle⁻¹ across a wide 325–425 °C temperature window, while switching to O₃ oxidant enables growth at lower temperatures (225–250 °C) at an enhanced rate of 0.27 Å cycle⁻¹ [1]. This wide operating window is not accessible with Mg(acac)₂, which decomposes at 265 °C and cannot support self‑limiting ALD behavior [2]. For multi‑component oxide ALD (e.g., MgAl₂O₄ spinel), Mg(TMHD)₂ can be co‑delivered with Al(acac)₃ via DLI, exploiting the solubility of the TMHD precursor in organic solvents [3].

P‑Type Doping of GaN for Optoelectronic Devices Using Non‑Pyrophoric Mg(TMHD)₂

Achieving reliable p‑type doping in GaN remains one of the most persistent challenges in wide‑bandgap semiconductor technology. Mg(TMHD)₂ offers a non‑pyrophoric, ambient‑handleable alternative to Cp₂Mg for laser‑assisted doping and post‑growth doping configurations. Salama et al. demonstrated successful p‑type doping of GaN using Mg(TMHD)₂ in both gas‑immersion (bubbler at 300 °C, N₂ carrier) and molten‑precursor laser‑doping geometries [1]. The operational safety advantage is decisive for research laboratories and pilot production lines that lack the Class‑A pyrophoric material handling infrastructure required for Cp₂Mg. This scenario is particularly relevant for R&D groups exploring novel doping architectures—such as selective‑area laser doping or δ‑doping profiles—where the precursor is introduced locally rather than through a facility‑wide MOVPE gas panel [1].

Pulsed Liquid‑Injection MOCVD of MgO Thin Films and MgO Nanowires

For applications requiring high‑aspect‑ratio MgO nanostructures—such as vertically aligned MgO nanowires for field‑emission devices or gas‑sensing elements—pulsed liquid‑injection MOCVD (LI‑MOCVD) using Mg(TMHD)₂ dissolved in an organic solvent is the proven route. Kuchumov et al. deposited NaCl‑type MgO layers on Si(100) by pulsed MO CVD with source temperatures of 190–210 °C and substrate temperatures of 350–450 °C in O₂ ambient, achieving controllable morphology and secondary electron emission properties [1]. Independently, Lai et al. demonstrated epitaxial growth of vertically aligned MgO nanowires on Au‑coated MgO(001) substrates at 600 °C using Mg(tmhd)₂ as the single‑source precursor in a pulsed LI‑MOCVD process [2]. The pulsed injection mode exploits the high solubility and thermal robustness of Mg(TMHD)₂, delivering precise, reproducible precursor micro‑doses that enable the nanoscale morphology control unattainable with continuous‑flow bubbler delivery of less soluble precursors.

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